Cas no 2199510-39-7 (2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine)
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine
- 2-(oxan-3-ylmethoxy)-4-(trifluoromethyl)pyridine
- 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C12H14F3NO2/c13-12(14,15)10-3-4-16-11(6-10)18-8-9-2-1-5-17-7-9/h3-4,6,9H,1-2,5,7-8H2
- InChI Key: YNJWLIKFLFKJAS-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=C(C=1)OCC1COCCC1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 260
- XLogP3: 2.6
- Topological Polar Surface Area: 31.4
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1606-2μmol |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-5μmol |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-10μmol |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-20μmol |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-1mg |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-2mg |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-3mg |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-4mg |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-5mg |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1606-10mg |
2-[(oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine |
2199510-39-7 | 10mg |
$79.0 | 2023-09-07 |
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine
Introduction to 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine (CAS No. 2199510-39-7)
2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 2199510-39-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of both an oxan-3-yl methoxy group and a trifluoromethyl substituent endows it with unique chemical and pharmacological properties, making it a promising candidate for further research and development in drug discovery.
The oxan-3-yl methoxy moiety, derived from tetrahydropyran, introduces a flexible ether linkage that can enhance the solubility and bioavailability of molecules containing this group. This structural feature is particularly valuable in medicinal chemistry, as it allows for the creation of more stable and water-soluble drug candidates. In contrast, the trifluoromethyl group, a well-documented pharmacophore, is known for its ability to modulate metabolic stability, binding affinity, and lipophilicity. Its incorporation into the pyridine core can significantly influence the compound's pharmacokinetic profile, potentially leading to improved therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater precision. Studies have suggested that the combination of the oxan-3-yl methoxy and trifluoromethyl groups in 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine may contribute to its potential role as an intermediate in the synthesis of novel therapeutic agents. For instance, researchers have explored its utility in developing kinase inhibitors, where the trifluoromethyl group enhances binding interactions with target enzymes, while the oxan-3-yl methoxy moiety facilitates optimal positioning within the active site.
The pharmaceutical industry has been increasingly interested in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are prevalent in modern drugs, including antiviral, anticancer, and anti-inflammatory agents. The structural versatility of pyridine allows for modifications that can fine-tune its pharmacological properties, making it an attractive scaffold for drug design. The specific substitution pattern in 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine positions it as a valuable building block for exploring new therapeutic avenues.
In vitro studies have begun to uncover the potential biological significance of this compound. Preliminary experiments indicate that it may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and inflammatory diseases. The trifluoromethyl group's electron-withdrawing nature can enhance the compound's interaction with hydrogen bond donors and acceptors, which is critical for enzyme inhibition. Meanwhile, the oxan-3-yl methoxy group provides steric bulk that can prevent non-specific binding, improving target specificity.
The synthesis of 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine presents both challenges and opportunities for synthetic chemists. The introduction of the trifluoromethyl group typically requires specialized reagents and conditions to ensure high yield and purity. However, modern synthetic methodologies have made this process more accessible, allowing for scalable production. Additionally, the presence of the oxan-3-yl methoxy group necessitates careful consideration during functionalization to avoid unwanted side reactions. Despite these challenges, advances in catalytic systems and green chemistry principles have facilitated more efficient synthetic routes.
Future research directions may focus on exploring derivatives of this compound to optimize its pharmacological properties further. By systematically modifying substituents such as the trifluoromethyl group or introducing additional functional groups like hydroxyl or amine moieties, scientists can fine-tune its activity against specific biological targets. Furthermore, interdisciplinary approaches combining computational modeling with experimental validation will be crucial in deciphering its mechanism of action and potential therapeutic applications.
The broader implications of such research extend beyond academic curiosity. As drug discovery efforts continue to evolve, compounds like 2-[(Oxan-3-yl)methoxy]-4-(trifluoromethyl)pyridine represent a testament to the power of structural diversity in medicinal chemistry. Their development not only advances our understanding of disease mechanisms but also provides new tools for addressing unmet medical needs. As more data emerges from ongoing studies, it is likely that this compound will play an increasingly important role in shaping future therapeutic strategies.
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